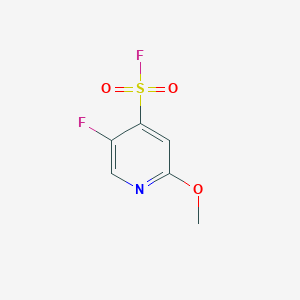

5-Fluoro-2-methoxypyridine-4-sulfonyl fluoride

Description

Properties

IUPAC Name |

5-fluoro-2-methoxypyridine-4-sulfonyl fluoride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5F2NO3S/c1-12-6-2-5(13(8,10)11)4(7)3-9-6/h2-3H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJEPSQAARAFMBV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC=C(C(=C1)S(=O)(=O)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5F2NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 5-Fluoro-2-methoxypyridine-4-sulfonyl fluoride involves several steps. One common method includes the fluorination of 2-methoxypyridine followed by sulfonylation. The reaction conditions typically involve the use of fluorinating agents and sulfonyl chlorides under controlled temperatures . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.

Chemical Reactions Analysis

5-Fluoro-2-methoxypyridine-4-sulfonyl fluoride undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl fluoride group is replaced by other nucleophiles.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents depend on the desired products.

Common Reagents and Conditions: Typical reagents include fluorinating agents, sulfonyl chlorides, and nucleophiles.

Scientific Research Applications

While there is no information about the applications of "5-Fluoro-2-methoxypyridine-4-sulfonyl fluoride" specifically within the provided search results, the search results do discuss applications of related compounds such as sulfonyl fluorides and fluoropyrimidines.

Sulfonyl Fluorides

Sulfonyl fluorides (SFs) have applications in chemical biology, materials science, and drug discovery . They can be used to probe enzyme binding sites and assess functionally important protein residues .

Synthesis and Reactions

- A photocatalytic method for preparing sulfonyl fluoride compounds from unsaturated hydrocarbons has been developed using an air-stable fluorosulfonylating reagent . This method enables radical fluorosulfonylation, hydrofluorosulfonylation, and migratory SO2F-difunctionalization .

- An electrochemical approach can be used to synthesize sulfonyl fluorides from thiols or disulfides .

- SuFEx chemistry is based on the reactivity of the sulfonyl fluoride group with nucleophiles .

Specific Sulfonyl Fluoride Applications

- AM3506 , a potent inhibitor, has been used to study the gastrointestinal, antihypertensive effects, and stress reactivity of FAAH inhibition .

- Palmityl sulfonyl fluoride (AM-374) reacts covalently with the catalytic Ser115 of palmitoyl-protein thioesterase-1 (PPT1) .

- Peptide sulfonyl fluoride (PSF) covalent proteasome inhibitors have been developed, with some exhibiting high selectivity for the β5 subunit of the proteasome .

Mechanism of Action

The mechanism of action of 5-Fluoro-2-methoxypyridine-4-sulfonyl fluoride involves its interaction with specific molecular targets. The sulfonyl fluoride group is known to react with nucleophilic sites in proteins and other biomolecules, leading to the formation of covalent bonds. This interaction can inhibit the function of enzymes and other proteins, making it useful in various biochemical studies .

Comparison with Similar Compounds

Functional Group Variations: Sulfonyl Chlorides vs. Sulfonyl Fluorides

A key analog is 5-Methoxy-pyridine-2-sulfonyl chloride (CAS 1060801-83-3), which differs in the position of the sulfonyl group (position 2 vs. 4) and the halogen (chlorine vs. fluorine). Sulfonyl chlorides are generally more reactive than sulfonyl fluorides due to the lower bond dissociation energy of Cl–S compared to F–S. This makes sulfonyl chlorides preferable in nucleophilic substitution reactions, while sulfonyl fluorides are favored for their hydrolytic stability and compatibility with aqueous conditions .

| Compound | CAS Number | Substituents (Position) | Functional Group | Molecular Weight | Reactivity Profile |

|---|---|---|---|---|---|

| 5-Fluoro-2-methoxypyridine-4-sulfonyl fluoride | N/A | 5-F, 2-OCH3, 4-SO2F | Sulfonyl fluoride | ~209.6 (estimated) | Stable in water; SuFEx applications |

| 5-Methoxy-pyridine-2-sulfonyl chloride | 1060801-83-3 | 2-OCH3, 2-SO2Cl | Sulfonyl chloride | 207.63 | High reactivity; prone to hydrolysis |

Boronic Acid Analogs

Boronic acid derivatives, such as 5-Fluoro-2-methoxypyridine-4-boronic acid (CAS 1043869-98-2), share the same pyridine core and substituent positions but replace the sulfonyl fluoride with a boronic acid (–B(OH)2). These compounds are critical in Suzuki-Miyaura cross-coupling reactions for constructing biaryl systems.

Substituent Position and Electronic Effects

The –CF3 group is a stronger electron-withdrawing group than –F or –OCH3, which alters the pyridine ring’s electrophilicity and reactivity in substitution reactions. For instance, –CF3 enhances the stability of intermediates in nucleophilic aromatic substitution compared to –F .

Methyl-Substituted Derivatives

5-Fluoro-2-methoxy-3-methylpyridine (CAS 884494-89-7) introduces a methyl group at position 3, increasing steric hindrance and lipophilicity. This modification could enhance metabolic stability in pharmaceutical applications but reduces accessibility for reactions at the pyridine ring’s 4-position, a key site for functionalization in the sulfonyl fluoride derivative .

Biological Activity

Overview

5-Fluoro-2-methoxypyridine-4-sulfonyl fluoride (FMPSF) is a sulfonyl fluoride compound with significant potential in biological applications. Its molecular formula is CHFNOS, and it has a molecular weight of 209.17 g/mol. This compound is notable for its ability to form covalent bonds with nucleophilic sites in proteins, which can lead to inhibition of various enzymatic functions. The following sections detail the mechanisms of action, biological activities, and relevant case studies associated with FMPSF.

The biological activity of FMPSF primarily stems from its sulfonyl fluoride group, which can react with nucleophilic residues in proteins, particularly serine and cysteine residues. This interaction leads to the formation of stable covalent bonds, effectively modifying the target protein's function. Such modifications can inhibit enzyme activity or alter signaling pathways, making FMPSF a valuable tool in chemical biology and drug development.

Biological Activity

FMPSF has been investigated for its potential in various biological contexts, including:

- Enzyme Inhibition : The compound acts as a potent inhibitor for several enzymes by covalently modifying active site residues. For instance, it has been shown to inhibit serine hydrolases effectively.

- Anticancer Properties : Research indicates that derivatives of FMPSF exhibit significant cytotoxicity against cancer cell lines. In particular, studies have reported IC values in the nanomolar range against L1210 mouse leukemia cells, suggesting strong growth inhibition capabilities .

- Chemical Probes : FMPSF serves as a chemical probe to study enzyme functions and interactions within biological systems. Its ability to selectively modify proteins allows researchers to map active sites and understand enzyme mechanisms better .

Case Study 1: Anticancer Activity

A study evaluated the growth inhibitory effects of FMPSF derivatives on L1210 mouse leukemia cells. The results showed that compounds derived from FMPSF exhibited potent inhibition with IC values below 100 nM. The mechanism involved the intracellular release of active metabolites that interfere with nucleotide synthesis pathways, leading to cell death .

Case Study 2: Enzyme Targeting

Research highlighted FMPSF's role as a selective inhibitor of serine hydrolases. In experiments designed to profile enzyme activity, FMPSF was used to assess its interaction with various serine hydrolases through activity-based protein profiling. The findings demonstrated that FMPSF could effectively inhibit target enzymes at low concentrations, underscoring its utility in biochemical research .

Comparative Analysis

To understand FMPSF's biological activity better, it is useful to compare it with other similar compounds:

| Compound Name | Type | IC (nM) | Mechanism of Action |

|---|---|---|---|

| FMPSF | Sulfonyl Fluoride | <100 | Covalent modification of serine residues |

| AM3506 | FAAH Inhibitor | 5 | Selective inhibition via covalent binding |

| PW28 | Proteasome Inhibitor | Not specified | Selective β-subunit inhibition |

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling 5-Fluoro-2-methoxypyridine-4-sulfonyl fluoride in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to minimize inhalation risks .

- Storage : Store in tightly sealed containers under dry, cool conditions (2–8°C) to prevent hydrolysis or decomposition .

- Spill Management : Absorb spills with inert materials (e.g., sand) and dispose as hazardous waste. Avoid water jets to prevent aerosolization .

- Fire Safety : Use CO₂, dry chemical powder, or alcohol-resistant foam. Toxic fumes (e.g., sulfur oxides, fluorides) may form during combustion .

Q. What analytical techniques are suitable for characterizing this compound?

- Methodological Answer :

- Elemental Analysis : Determine C, H, N, and F content via combustion analysis (e.g., CHNS/O analyzers) to verify purity .

- Spectroscopy : Use ¹⁹F NMR to confirm fluorine substitution patterns and LC-MS for molecular weight validation .

- Chromatography : Employ HPLC with UV detection (λ = 254 nm) to assess purity and stability under varying pH conditions .

Q. How can researchers ensure the stability of this compound during experiments?

- Methodological Answer :

- Temperature Control : Avoid prolonged exposure to temperatures >40°C, as sulfonyl fluorides are prone to thermal decomposition .

- Moisture Avoidance : Use anhydrous solvents (e.g., dry DCM or THF) and store samples under inert gas (N₂/Ar) to prevent hydrolysis .

Advanced Research Questions

Q. How should researchers address conflicting data on the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer :

- Controlled Replication : Repeat reactions under standardized conditions (solvent, temperature, catalyst) to isolate variables.

- Kinetic Studies : Monitor reaction progress via in situ ¹⁹F NMR to track intermediate formation and competing pathways .

- Computational Modeling : Use DFT calculations to predict activation barriers for methoxy vs. sulfonyl fluoride group reactivity .

Q. What experimental strategies are recommended to assess the ecological impact of this compound?

- Methodological Answer :

- Biodegradation Assays : Conduct OECD 301 tests to evaluate aerobic degradation in soil/water systems. Note that no existing data are available for this compound .

- Bioaccumulation Potential : Measure logP values experimentally (estimated logP = 1.2–1.8) and compare with regulatory thresholds (e.g., REACH PBT/vPvB criteria) .

Q. How can researchers resolve discrepancies in reported acute toxicity data for sulfonyl fluorides?

- Methodological Answer :

- In Vitro Testing : Perform cytotoxicity assays (e.g., MTT on HEK293 cells) to establish baseline toxicity. Existing SDS indicate incomplete toxicological profiles .

- Comparative Analysis : Cross-reference toxicity data from structurally similar compounds (e.g., pyridine sulfonyl fluorides in ) to infer hazard potential .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.